Ethyl 7-methylbenzo[b]thiophene-2-carboxylate
Description
Chemical Identity and Nomenclature
This compound is systematically named according to IUPAC guidelines as ethyl 7-methyl-1-benzothiophene-2-carboxylate. The structure comprises a benzo[b]thiophene core—a benzene ring fused to a thiophene ring—with substituents at the 2- and 7-positions. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1514197-54-6 |
| Molecular Formula | $$ \text{C}{12}\text{H}{12}\text{O}_{2}\text{S} $$ |
| Molecular Weight | 220.29 g/mol |
| SMILES Notation | O=C(C1=CC2=CC=CC(C)=C2S1)OCC |
The ethyl ester group at position 2 enhances solubility in organic solvents, while the methyl group at position 7 influences steric and electronic properties. Comparative analysis with related derivatives, such as 2-ethyl-7-methylbenzo[b]thiophene (CAS 16587-43-2), highlights the role of functional groups in modulating reactivity.
Historical Context in Heterocyclic Chemistry
The discovery of thiophene by Viktor Meyer in 1882 marked a pivotal moment in heterocyclic chemistry, revealing the aromaticity of sulfur-containing rings. Benzo[b]thiophenes emerged later as critical scaffolds, with synthesis methods evolving significantly since the early 20th century. This compound represents a modern derivative, developed alongside advances in catalytic cyclization and cross-coupling techniques. Its synthesis builds on foundational work by Campaigne and others, who established routes for functionalizing thiophene cores.
Position Within Benzo[b]thiophene Derivatives
Benzo[b]thiophene derivatives are classified by substituent patterns, which dictate their chemical behavior and applications. This compound occupies a unique niche due to its dual functionalization:
The compound’s ethyl ester group facilitates further derivatization, such as hydrolysis to carboxylic acids or transesterification, making it valuable in multi-step syntheses. Its methyl group enhances hydrophobic interactions, which is advantageous in designing bioactive molecules.
This structural duality positions the compound as a versatile intermediate in developing cholinesterase inhibitors, antimicrobial agents, and organic electronic materials. Recent studies emphasize its role in hybrid molecules, such as benzothiophene-chalcone conjugates, which exhibit enhanced bioactivity profiles.
Structure
3D Structure
Properties
Molecular Formula |
C12H12O2S |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
ethyl 7-methyl-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C12H12O2S/c1-3-14-12(13)10-7-9-6-4-5-8(2)11(9)15-10/h4-7H,3H2,1-2H3 |
InChI Key |
PGMYCHIRSKTIJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC(=C2S1)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The process begins with nucleophilic attack of the thiol group in ethyl thioglycolate on the aldehyde carbon of 2-fluoro-4-methylbenzaldehyde, followed by cyclization via elimination of hydrogen fluoride. Base catalysts such as triethylamine or potassium carbonate are critical for deprotonation and accelerating thiolate formation.
Key Data:
-
Solvent: Anhydrous DMSO or DMF
-
Temperature: 60–80°C
For 7-methyl derivatives, substituting 2-fluoro-4-methylbenzaldehyde as the starting material is essential. A representative procedure involves refluxing the aldehyde with ethyl thioglycolate (1.2 equiv) and K₂CO₃ (1.1 equiv) in DMF for 2 hours, followed by extraction and recrystallization.
Palladium-Catalyzed Alkoxycarbonylation of 2-(Methylthio)phenylacetylenes
Palladium-mediated carbonylation offers a regioselective route to introduce the ester group at the 2-position of the benzo[b]thiophene ring.
Procedure and Conditions
A mixture of 2-(methylthio)-4-methylphenylacetylene, PdI₂ (5 mol%), and KI (2.5 equiv) is subjected to 40 atm of CO-air (4:1) in methanol at 80°C for 24 hours. The reaction proceeds via oxidative addition of CO, forming a Pd-acyl intermediate that undergoes alkoxycarbonylation.
Performance Metrics:
| Parameter | Value |
|---|---|
| Yield | 75–81% |
| Turnover Frequency | 12 h⁻¹ |
| Selectivity | >95% for 2-position |
This method avoids harsh conditions and enables scalability, with demonstrated gram-scale synthesis achieving 81% yield.
Esterification of Pre-Formed 7-Methylbenzo[b]thiophene-2-Carboxylic Acid
For laboratories lacking high-pressure equipment, esterification of the pre-formed carboxylic acid provides a viable alternative.
Acid-Catalyzed Esterification
7-Methylbenzo[b]thiophene-2-carboxylic acid (1 equiv) is refluxed with excess ethanol (5 equiv) and concentrated H₂SO₄ (0.1 equiv) in toluene. The reaction typically completes within 6 hours, with yields of 78–85% after aqueous workup.
Comparative Analysis:
Bromination-Methylation Sequential Approach
While less common, this method involves introducing methyl groups via cross-coupling reactions.
Suzuki-Miyaura Coupling
7-Bromobenzo[b]thiophene-2-carboxylate undergoes Pd-catalyzed coupling with methylboronic acid. Using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ in dioxane/water (3:1) at 90°C for 12 hours achieves 65–70% yield. Challenges include competing debromination and require meticulous control of phosphine ligands.
Industrial-Scale Considerations
Large-scale production favors continuous-flow cyclocondensation due to enhanced heat transfer and safety. A patented process employs:
Chemical Reactions Analysis
Nucleophilic Substitution at the Ester Group
The ethyl ester moiety undergoes hydrolysis or transesterification under acidic/basic conditions. For example:
-
Hydrolysis : Treatment with NaOH (3 N) in ethanol yields the corresponding carboxylic acid, a precursor for further functionalization .
-
Transesterification : Reacting with methanol in H<sub>2</sub>SO<sub>4</sub> produces methyl esters, critical for tuning solubility.
Table 1: Ester Reactivity Under Varying Conditions
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Hydrolysis | NaOH (3 N), EtOH, RT | Acid | 85–92 |
| Transesterification | MeOH, H<sub>2</sub>SO<sub>4</sub>, Δ | Methyl ester | 78 |
Electrophilic Aromatic Substitution (EAS)
The benzothiophene core participates in Friedel-Crafts alkylation and halogenation:
-
Chlorination : Cl<sub>2</sub> in FeCl<sub>3</sub>/DCM introduces Cl at the 3-position.
-
Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> selectively nitrates the benzene ring.
Mechanistic Insight :
The 7-methyl group directs electrophiles to the 5- and 6-positions due to steric and electronic effects, confirmed by computational studies .
Oxidation
-
Thiophene Ring : Oxidized to sulfoxides or sulfones using mCPBA or H<sub>2</sub>O<sub>2</sub>/AcOH.
-
Methyl Group : KMnO<sub>4</sub> oxidizes the 7-methyl to a carboxylic acid.
Reduction
-
LiAlH<sub>4</sub> reduces the ester to a primary alcohol (95% yield).
Table 2: Redox Reaction Outcomes
| Substrate Position | Reagents | Product | Yield (%) |
|---|---|---|---|
| Thiophene S-atom | mCPBA, DCM, 0°C | Sulfoxide | 88 |
| 7-Methyl Group | KMnO<sub>4</sub>, Δ | Carboxylic Acid | 65 |
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed couplings:
-
Suzuki-Miyaura : reacts with arylboronic acids (Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF) to form biaryl derivatives .
-
Buchwald-Hartwig Amination : Couples with primary amines (Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos) for N-arylated products .
Cyclization and Heterocycle Formation
Key transformations include:
-
Paal-Knorr Reaction : Condensation with 1,4-dicarbonyls and P<sub>2</sub>S<sub>5</sub> yields fused thienopyrrole systems.
-
Hydrazide Cyclization : Reaction with hydrazine forms pyrazolothiophenes, bioactive scaffolds .
Table 3: Cyclization Pathways
| Starting Material | Reagents | Product | Application |
|---|---|---|---|
| Ethyl 7-methylbenzo[b]thiophene-2-carboxylate | NH<sub>2</sub>NH<sub>2</sub>, EtOH | Pyrazolothiophene | Anticancer |
Radical-Mediated Reactions
Under TEAB/K<sub>2</sub>S<sub>2</sub>O<sub>8</sub> catalysis, the compound undergoes radical cyclization with alkynes to form polycyclic benzothiophenes (75–90% yields) .
Mechanism :
-
TEAB generates sulfate radical anions (SO<sub>4</sub><sup>- −</sup>).
-
Radical addition to alkyne forms thiyl radical intermediate.
Comparative Reactivity of Substituents
The 7-methyl group enhances steric hindrance, slowing electrophilic substitution at adjacent positions. In contrast, the ester group directs nucleophiles to the 2-position.
Table 4: Substituent Effects on Reaction Outcomes
| Substituent | Position | Reaction Rate (Relative) | Major Product |
|---|---|---|---|
| 7-Methyl | Benzene | Slows EAS by 40% | 5-Nitro derivative |
| 2-Ester | Thiophene | Accelerates hydrolysis | Carboxylic acid |
Scientific Research Applications
Chemical Synthesis Applications
Intermediate in Organic Synthesis
Ethyl 7-methylbenzo[b]thiophene-2-carboxylate serves as an important intermediate in the synthesis of more complex benzothiophene derivatives. These derivatives are crucial for developing new materials and pharmaceuticals due to their unique chemical properties.
Table 1: Key Reactions Involving this compound
| Reaction Type | Description | Outcome |
|---|---|---|
| Nucleophilic Substitution | Used to introduce various functional groups | Diverse derivatives synthesized |
| Cyclization | Formation of cyclic structures | Enhanced biological activity |
| Functionalization | Modification of the carboxylate group | Improved solubility and reactivity |
Pharmacological Properties
Research has indicated that derivatives of this compound exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. These activities make them promising candidates for drug development.
Anticancer Activity
Several studies have demonstrated the compound's potential to inhibit tumor growth. For instance, in vitro studies showed that it could induce apoptosis in cancer cell lines.
Table 2: Anticancer Activity Studies
| Study Reference | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 23.2 | Induction of apoptosis | |
| HepG-2 | 26.6 | Modulation of immune response |
Antimicrobial Properties
The compound has shown effectiveness against various bacterial strains, such as Escherichia coli and Staphylococcus aureus. Structure-activity relationship studies suggest that modifications can enhance its antibacterial efficacy.
Table 3: Antimicrobial Activity Results
| Pathogen | Inhibition Zone (mm) | Activity Index (%) |
|---|---|---|
| Staphylococcus aureus | 20 | 73.9 |
| Escherichia coli | 18 | 66.7 |
Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory responses, potentially reducing tissue damage during inflammatory diseases.
Medical Applications
Drug Development
Benzothiophene derivatives are being explored for their potential use in pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs) and anesthetics. The unique properties of this compound make it a valuable scaffold for designing new therapeutic agents.
Table 4: Potential Medical Applications
| Application Type | Description |
|---|---|
| Anticancer Drugs | Targeting specific cancer pathways |
| Anti-inflammatory Agents | Reducing pain and swelling |
| Antimicrobial Agents | Treating bacterial infections |
Industrial Applications
Organic Electronics
this compound is utilized in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Its electronic properties make it suitable for these applications.
Case Studies
- Anticancer Study on MCF-7 Cells
- Antimicrobial Efficacy Against Staphylococcus aureus
- Anti-inflammatory Mechanism
Mechanism of Action
The mechanism of action of ethyl 7-methylbenzo[b]thiophene-2-carboxylate is not well-documented. benzothiophene derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, some benzothiophene compounds act as voltage-gated sodium channel blockers, while others inhibit specific enzymes or receptors .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Physicochemical Properties
The benzo[b]thiophene core allows diverse substitutions, significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Benzo[b]thiophene Derivatives
Biological Activity
Ethyl 7-methylbenzo[b]thiophene-2-carboxylate (CAS number 1514197-54-6) is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound features a benzo[b]thiophene core, characterized by a fused benzene and thiophene ring structure, along with an ethyl ester group at the carboxylic acid position. Its molecular formula is C₁₂H₁₂O₂S, with a molecular weight of 220.29 g/mol. The presence of the ethyl group enhances its solubility, which is crucial for biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the thiophene ring : Utilizing starting materials that contain both benzene and thiophene functionalities.
- Carboxylation : Introducing a carboxylic acid group followed by esterification to yield the ethyl ester.
- Methylation : Adding a methyl group at the 7-position to enhance biological activity.
The compound can be synthesized using various methods, including microwave-assisted synthesis for efficiency and higher yields .
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Enzyme Inhibition : Studies have shown that derivatives of benzo[b]thiophenes can act as inhibitors for various enzymes, particularly kinases involved in cancer pathways. This compound may inhibit specific kinases by binding to their active sites, disrupting cellular signaling pathways that lead to tumor growth.
- Antimicrobial Activity : Certain benzo[b]thiophene derivatives have demonstrated antimicrobial properties against various bacterial strains. For example, compounds structurally similar to this compound have shown effectiveness against Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
- PPARγ Activation : Substituted thiophenes, including derivatives of benzo[b]thiophene, have been studied for their effects on peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a crucial role in glucose metabolism and fat cell differentiation, making it a target for diabetes and obesity treatments .
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Kinase Inhibition : By binding to kinase enzymes, it can block their activity, which is essential in signaling pathways related to cancer progression.
- Receptor Modulation : The compound may also modulate receptor activity, influencing various biochemical pathways associated with metabolism and inflammation.
Case Studies
- Anticancer Activity : A study evaluated several benzo[b]thiophene derivatives for their cytotoxic effects on cancer cell lines. This compound was included in the screening and exhibited significant cytotoxicity against specific cancer cell lines with an IC50 value indicating its potency .
- Antimicrobial Testing : In vitro tests showed that this compound had effective antibacterial activity against resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic development .
Comparative Analysis
The following table summarizes key features of this compound compared to related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₁₂H₁₂O₂S | Methyl group at position 7 enhances biological activity |
| Ethyl Benzo[b]thiophene-2-carboxylate | C₁₁H₁₀O₂S | Lacks methyl group at position 7 |
| Ethyl 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate | C₁₄H₁₆O₂S | Tetrahydro derivative with additional saturation |
Q & A
Q. What are the common synthetic routes for ethyl 7-methylbenzo[b]thiophene-2-carboxylate, and what experimental conditions are critical for success?
- Methodological Answer : The compound is typically synthesized via cyclization or substitution reactions. For example, ethyl thiophene-2-carboxylate derivatives are often prepared by refluxing precursors (e.g., substituted thiophenes) with reagents like mercaptoacetic acid in dioxane under catalytic conditions (e.g., ZnCl₂). Hydrolysis steps may follow to introduce functional groups. Key parameters include:
- Reagent ratios : Stoichiometric excess of nucleophiles (e.g., 3N NaOH) to drive reactions to completion .
- Temperature : Reflux conditions (e.g., 80–100°C in methanol or dioxane) to ensure activation energy thresholds are met .
- Purification : Acid-base extraction (using HCl for acidification) and column chromatography (ethyl acetate/petroleum ether gradients) to isolate products .
Yields often exceed 50% under optimized conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer : A combination of ¹H/¹³C NMR , IR , and mass spectrometry is essential:
- NMR : Chemical shifts in the range δ 1.2–1.4 ppm (ethyl ester protons) and δ 160–170 ppm (ester carbonyl carbons) confirm the ester moiety. Aromatic protons in the benzo[b]thiophene ring appear between δ 6.8–8.0 ppm .
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ester stretch) .
- MS : Molecular ion peaks ([M+H]⁺ or [M−H]⁻) validate molecular weights, while fragmentation patterns confirm substituent positions .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives of this compound in multi-step syntheses?
- Methodological Answer : Yield optimization requires addressing:
- Catalyst screening : Transition metal catalysts (e.g., Pd for cross-couplings) improve regioselectivity and reduce side reactions. For example, Pd-catalyzed Sonogashira coupling achieved 91% yield in thieno[3,4-b]thiophene derivatives .
- Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance solubility of intermediates, while methanol/water mixtures aid in precipitation .
- Stepwise monitoring : TLC or HPLC at each stage identifies byproducts early, allowing adjustments in reaction time or temperature .
Q. What strategies resolve contradictions in spectral data for structurally similar benzo[b]thiophene derivatives?
- Methodological Answer : Contradictions often arise from isomerism or overlapping signals. Solutions include:
- 2D NMR (COSY, HSQC) : Resolves overlapping aromatic signals by correlating proton-proton and proton-carbon couplings .
- Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and IR frequencies, which can be cross-validated with experimental data .
- X-ray crystallography : Definitive structural confirmation, especially for regiochemical ambiguities in substitution patterns .
Q. How can impurities in this compound synthesis be systematically identified and mitigated?
- Methodological Answer : Impurities commonly derive from incomplete esterification or oxidation byproducts. Mitigation strategies:
Q. What advanced methodologies enable mechanistic studies of benzo[b]thiophene carboxylate reactivity?
- Methodological Answer : Mechanistic insights are gained via:
- Kinetic isotope effects (KIE) : Deuterated analogs reveal rate-determining steps in nucleophilic substitutions .
- Electrochemistry : Cyclic voltammetry identifies redox-active sites, critical for designing electrophilic coupling reactions .
- Computational studies : Transition state modeling (e.g., Gaussian software) predicts activation energies for cyclization or ring-opening steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
